Cas no 7418-61-3 (Ethanaminium,N,N,N-trimethyl-2-oxo-)

Ethanaminium,N,N,N-trimethyl-2-oxo- structure
7418-61-3 structure
Product Name:Ethanaminium,N,N,N-trimethyl-2-oxo-
CAS No:7418-61-3
MF:C5H12NO
MW:102.154881477356
CID:564018
PubChem ID:249
Update Time:2025-04-19

Ethanaminium,N,N,N-trimethyl-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • Ethanaminium,N,N,N-trimethyl-2-oxo-
    • BETAINE ALDEHYDE
    • trimethyl-(2-oxoethyl)ammonium
    • trimethyl(2-oxoethyl)azanium
    • BETAINE_ALDEHYDE
    • BTL
    • dimethylamino-acetaldehyde-methohydroxide
    • Dimethylaminoacetaldehyd-hydroxymethylat
    • Dimethylamino-acetaldehyd-methohydroxyd
    • Ethanaminium,N,N,N-trimethyl-2-oxo
    • NCGC00015151-04
    • CHEBI:15710
    • [Formylmethyl]Trimethyl-Ammonium, N,N,N-Trimethylammonium Acetaldehyde
    • AKOS015915257
    • N,N,N-trimethyl-2-oxoethanaminium
    • SCHEMBL94563
    • N,N,N-trimethyl-2-oxoethylammonium
    • Trimethyl(formylmethyl)ammonium
    • Betaine aldehyde, chloride salt
    • NS00073190
    • [FORMYLMETHYL]TRIMETHYL-AMMONIUM; N,N,N-TRIMETHYL AMMONIUM ACETALDEHYDE
    • Lopac-B-3650
    • betaine-aldehyde
    • NCGC00162083-01
    • (formylmethyl)trimethyl-Ammonium
    • bmse000070
    • DTXSID20225152
    • BDBM50557959
    • SXKNCCSPZDCRFD-UHFFFAOYSA-N
    • Lopac0_000182
    • 7418-61-3
    • DB04401
    • C00576
    • N,N,N-trimethyl-2-oxo Ethanaminium
    • Q10859645
    • Ammonium, (formylmethyl)trimethyl- (8CI)
    • NCGC00015151-02
    • DEI7V5X7RB
    • NCGC00015151-03
    • UNII-DEI7V5X7RB
    • Ethanaminium, N,N,N-trimethyl-2-oxo-
    • CHEMBL1231491
    • CCG-204277
    • AMMONIUM, (FORMYLMETHYL)TRIMETHYL-
    • NCGC00015151-01
    • Ethanaminium, N,N,N-trimethyl-2-oxo
    • glycine betaine aldehyde
    • N,N,N-trimethyl-2-oxo-Ethanaminium
    • (Formylmethyl)trimethylammonium
    • FT-0659193
    • Ethanaminium, N,N,N-trimethyl-2-oxo- (9CI)
    • Inchi: 1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1
    • InChI Key: SXKNCCSPZDCRFD-UHFFFAOYSA-N
    • SMILES: O=CC[N+](C)(C)C

Computed Properties

  • Exact Mass: 102.09200
  • Monoisotopic Mass: 102.091889006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 63
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: -0.10850
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.